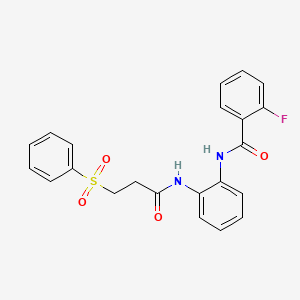

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a compound closely related to the one , was synthesized and its crystal structure determined by X-ray single-crystal diffraction. This research provides insights into its novel crystal structure and preliminary herbicidal activity, marking an important contribution to the field of chemical synthesis and agricultural chemistry. The inhibition rate to seedling growth of barnyard grass was measured, showing potential agricultural applications (Wei Li et al., 2008).

Novel Insecticide Development

Flubendiamide, although structurally different, shares a unique chemical structure characteristic with the compound , especially in terms of novel substituents such as a sulfonylalkyl group. It exhibits strong insecticidal activity against lepidopterous pests, including resistant strains, indicating the potential for developing similar compounds with unique chemical structures for pest control. This highlights the role of such compounds in integrated pest management programs (Masanori Tohnishi et al., 2005).

Radiolabeling for PET Imaging

[(18)F]Fluorothiols, a new generation of peptide labeling reagents, demonstrate the potential for chemoselective labeling of peptides as tracers for positron emission tomography (PET). This suggests the utility of similar fluorinated compounds in the development of diagnostic tools in medical imaging, providing a pathway for targeted delivery of imaging agents (M. Glaser et al., 2004).

Antimicrobial Activity

Fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have shown significant antifungal and antibacterial activity. This indicates the potential of fluorinated compounds, such as 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide, in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (M. Carmellino et al., 1994).

Fluorination Reactions in Organic Synthesis

The study on the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination showcases the importance of fluorination reactions in medicinal chemistry and synthesis. It highlights the role of such reactions in introducing fluorine atoms into organic molecules, potentially affecting the biological activity and physical properties of the compounds (Xisheng Wang et al., 2009).

Eigenschaften

IUPAC Name |

N-[2-[3-(benzenesulfonyl)propanoylamino]phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c23-18-11-5-4-10-17(18)22(27)25-20-13-7-6-12-19(20)24-21(26)14-15-30(28,29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNZBSLIQKDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)

![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)

![6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2648381.png)